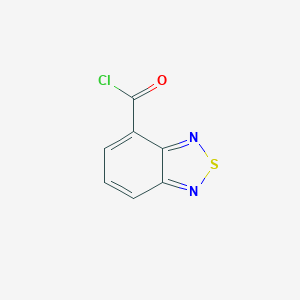

2,1,3-Benzothiadiazole-4-carbonyl chloride

Description

BenchChem offers high-quality 2,1,3-Benzothiadiazole-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,1,3-Benzothiadiazole-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,1,3-benzothiadiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2OS/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKMNSWHLNANDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383579 | |

| Record name | 2,1,3-benzothiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148563-33-1 | |

| Record name | 2,1,3-benzothiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

what is the chemical structure of 2,1,3-benzothiadiazole-4-carbonyl chloride

Structural Elucidation and Synthetic Utility of 2,1,3-Benzothiadiazole-4-carbonyl Chloride: A Privileged Scaffold for Drug Discovery and Materials Science

Executive Summary

In modern medicinal chemistry and materials science, the 2,1,3-benzothiadiazole (BTD) core represents a highly privileged heterocyclic motif. Its rigid planar structure and unique stereoelectronic profile make it a versatile building block for developing novel therapeutic agents, fluorescent probes, and advanced organic electronics[1]. Within this family of compounds, 2,1,3-benzothiadiazole-4-carbonyl chloride acts as a critical electrophilic intermediate. This technical guide provides an in-depth analysis of its chemical structure, details self-validating synthetic protocols, and explores its downstream applications in modulating biological pathways and constructing metal-organic frameworks (MOFs).

Stereoelectronic Profile and Chemical Structure

The core of 2,1,3-benzothiadiazole-4-carbonyl chloride consists of a benzene ring fused to a 1,2,5-thiadiazole ring. The thiadiazole moiety is inherently electron-deficient due to the electronegativity of its nitrogen and sulfur atoms, which withdraws electron density from the fused carbocyclic ring[1].

When a carbonyl chloride (-COCl) group is attached at the C4 position, the electron deficiency of the system is dramatically amplified.

-

Causality of Reactivity: The strong inductive and resonance-withdrawing effects of the BTD core increase the partial positive charge ( δ+ ) on the carbonyl carbon. This makes the C4-carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack by primary amines, secondary amines, and alcohols.

-

Steric Considerations: The proximity of the C4 position to the thiadiazole nitrogen introduces a degree of steric hindrance. This structural feature dictates the necessity for highly optimized coupling conditions—specifically, the use of non-nucleophilic bases and aprotic solvents—to prevent premature hydrolysis and ensure high-yielding derivatization.

Quantitative Physicochemical Data

To facilitate experimental planning, the foundational physicochemical properties of 2,1,3-benzothiadiazole-4-carbonyl chloride and its primary precursor are summarized below[2][3].

| Property | Specification / Value |

| Chemical Name | 2,1,3-Benzothiadiazole-4-carbonyl chloride |

| CAS Registry Number | 148563-33-1 |

| Molecular Formula | C 7 H 3 ClN 2 OS |

| Molecular Weight | 198.63 g/mol |

| Appearance | Yellow to orange crystalline solid/powder |

| Primary Precursor | 2,1,3-Benzothiadiazole-4-carboxylic acid (CAS 3529-57-5) |

| Downstream Linkages | Amides, Esters, Metal-Organic Frameworks (e.g., UiO-67-PE/NB) |

Synthetic Workflows and Derivatization

The synthesis of 2,1,3-benzothiadiazole-4-carbonyl chloride relies on the chlorination of 2,1,3-benzothiadiazole-4-carboxylic acid. Once synthesized, this acyl chloride is immediately subjected to nucleophilic acyl substitution to generate stable, bioactive BTD-amides or esters. These derivatives are heavily utilized in phenotypic screening for anthelmintic drug discovery[4] and in the synthesis of mixed-ligand MOFs for photocatalysis[5].

Workflow for the synthesis and derivatization of the BTD-4-carbonyl chloride scaffold.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that robust chemical synthesis requires protocols that inherently validate their own progress. The following methodologies incorporate mechanistic rationale and analytical checkpoints.

Protocol 1: Synthesis of 2,1,3-Benzothiadiazole-4-carbonyl chloride

Objective: Convert the stable carboxylic acid precursor into the highly reactive acyl chloride.

-

Preparation: Suspend 1.0 equivalent of 2,1,3-benzothiadiazole-4-carboxylic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Atmospheric moisture must be rigorously excluded, as the resulting acyl chloride will rapidly hydrolyze back to the starting material.

-

Activation: Add 3.0 equivalents of thionyl chloride (SOCl 2 ) dropwise at 0 °C, followed by 2–3 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with SOCl 2 to form the Vilsmeier-Haack reagent, a highly electrophilic chloroiminium ion that accelerates the conversion of the acid to the acyl chloride far more efficiently than SOCl 2 alone.

-

Reflux: Heat the reaction mixture to reflux (approx. 40 °C) for 3 hours. The reaction is driven forward by the evolution of SO 2 and HCl gases.

-

Self-Validation Checkpoint (FTIR): Evaporate a small aliquot and analyze via FTIR. The reaction is complete when the broad O-H stretch (2500–3000 cm −1 ) completely disappears and the C=O stretch shifts from ~1680 cm −1 (carboxylic acid) to a sharp peak at ~1760 cm −1 (acyl chloride).

-

Isolation: Concentrate the mixture in vacuo to remove unreacted SOCl 2 and DCM, yielding the crude acyl chloride, which should be used immediately in the next step without further purification.

Protocol 2: Synthesis of a Bioactive BTD-4-Carboxamide

Objective: Couple the acyl chloride with a primary amine for downstream biological screening.

-

Preparation: Dissolve the freshly prepared 2,1,3-benzothiadiazole-4-carbonyl chloride in anhydrous DCM at 0 °C.

-

Base Addition: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct—preventing the amine nucleophile from precipitating as an unreactive hydrochloride salt—without competing for the highly electrophilic acyl carbon.

-

Coupling: Slowly add 1.1 equivalents of the target primary amine. Stir at room temperature for 4 hours.

-

Self-Validation Checkpoint (LC-MS / TLC): Monitor the reaction via LC-MS. The complete consumption of the amine mass and the appearance of the desired amide mass confirms successful coupling.

-

Workup: Quench with saturated aqueous NaHCO 3 , extract with DCM, dry over anhydrous Na 2 SO 4 , and purify via flash chromatography.

Biological Applications and Pathway Modulation

Functionalized BTD derivatives synthesized via this acyl chloride intermediate have profound applications in drug discovery. Due to their intrinsic fluorescence, BTD derivatives are utilized as molecular markers in phenotypic screening strategies, such as assessing the viability of Caenorhabditis elegans to accelerate anthelmintic drug discovery[4].

Furthermore, specific BTD-amides act as potent modulators of critical intracellular signaling cascades. They have been documented to inhibit the JAK/STAT3 and PI3K/AKT pathways, which are frequently hyperactivated in various cancers and chronic inflammatory diseases[1].

BTD derivatives modulating JAK/STAT3 and PI3K/AKT signaling pathways in disease models.

References

-

Expanding the Biological Application of Fluorescent Benzothiadiazole Derivatives: A Phenotypic Screening Strategy for Anthelmintic Drug Discovery Using Caenorhabditis elegans - Medicines for Malaria Venture (MMV). Available at: [Link]

-

Regulating the Donor and Acceptor Interaction Mode in Metal–Organic Frameworks for H2O2 Photosynthesis - Inorganic Chemistry (ACS Publications). Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 2,1,3-BENZOTHIADIAZOLE-4-CARBOXYLIC ACID | 3529-57-5 [chemicalbook.com]

- 4. Expanding the Biological Application of Fluorescent Benzothiadiazole Derivatives: A Phenotypic Screening Strategy for Anthelmintic Drug Discovery Using Caenorhabditis elegans | Medicines for Malaria Venture [mmv.org]

- 5. pubs.acs.org [pubs.acs.org]

2,1,3-Benzothiadiazole-4-carbonyl Chloride (CAS 148563-33-1): Comprehensive Technical Guide

Introduction and Chemical Significance

2,1,3-Benzothiadiazole-4-carbonyl chloride (CAS 148563-33-1) is a highly reactive, electron-deficient acylating agent utilized extensively in advanced organic synthesis and medicinal chemistry[]. The 2,1,3-benzothiadiazole core is a privileged scaffold in drug discovery; its nitrogen atoms act as precise hydrogen-bond acceptors, while the heterocycle itself exhibits unique electron-accepting properties[2].

For drug development professionals, this compound serves as a critical building block for synthesizing complex amides, sulfonamides, and fluorophores. Most notably, it is a key precursor in the development of highly selective Cholecystokinin-2 (CCK-2) receptor antagonists, where the spatial arrangement of the benzothiadiazole ring dictates target affinity[2].

Physical and Chemical Properties

Understanding the physical properties of 2,1,3-benzothiadiazole-4-carbonyl chloride is essential for optimizing reaction conditions, particularly regarding its thermal stability and solubility profile.

| Property | Value |

| CAS Registry Number | 148563-33-1[3] |

| IUPAC Name | 2,1,3-benzothiadiazole-4-carbonyl chloride[] |

| Molecular Formula | C₇H₃ClN₂OS[4] |

| Molecular Weight | 198.63 g/mol [5] |

| Boiling Point | 297.6 °C at 760 mmHg[] |

| Melting Point | 110 °C[] |

| Density | 1.577 g/cm³[4] |

| Flash Point | 133.8 °C[4] |

Mechanistic Insight: The high density (1.577 g/cm³) and elevated boiling point (297.6 °C) are indicative of the strong intermolecular dipole-dipole interactions facilitated by the highly polarized benzothiadiazole ring system[4]. However, like all acyl chlorides, it is highly susceptible to nucleophilic attack by ambient moisture, necessitating stringent anhydrous handling protocols.

Preparation and Synthesis Methodology

The generation of 2,1,3-benzothiadiazole-4-carbonyl chloride is typically achieved via the chlorination of its corresponding carboxylic acid (CAS 3529-57-5)[8].

Fig 1: Synthetic conversion of 2,1,3-benzothiadiazole-4-carboxylic acid to its acyl chloride.

Protocol 1: Synthesis via Oxalyl Chloride Activation

Causality & Reagent Selection: While thionyl chloride (SOCl₂) is a common chlorinating agent[8], oxalyl chloride is preferred for this substrate. Oxalyl chloride allows the reaction to proceed at room temperature, preventing the thermal degradation of the electron-poor benzothiadiazole ring. Furthermore, all byproducts of oxalyl chloride (CO, CO₂, HCl) are gaseous, allowing for simple isolation via concentration under reduced pressure without aqueous workup.

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 equivalent of 2,1,3-benzothiadiazole-4-carboxylic acid in anhydrous dichloromethane (DCM) (approx. 0.2 M) in an oven-dried, round-bottom flask purged with inert gas (N₂ or Ar).

-

Catalyst Addition: Add 2–3 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion), which dramatically accelerates the conversion of the carboxylic acid to the acyl chloride.

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add 1.5 equivalents of oxalyl chloride dropwise over 15 minutes.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. The reaction is complete when gas evolution ceases and the suspension resolves into a clear, homogeneous solution.

-

Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride.

-

Self-Validation (Co-evaporation): To ensure no residual HCl or oxalyl chloride remains (which would cause side reactions in subsequent steps), dissolve the crude residue in anhydrous toluene and concentrate under reduced pressure. Repeat this co-evaporation step twice. The resulting solid is the pure acyl chloride, ready for immediate downstream use.

Application in Drug Development: CCK-2 Receptor Antagonists

2,1,3-Benzothiadiazole-4-carbonyl chloride is a critical electrophile in the synthesis of anthranilic sulfonamides, which act as selective Cholecystokinin-2 (CCK-2) receptor antagonists[2]. Structure-activity relationship (SAR) studies have proven that the nitrogen atoms of the 2,1,3-benzothiadiazole ring are strictly required for high-affinity CCK-2R binding, as they serve as precisely positioned hydrogen-bond acceptors within the receptor's binding pocket[2].

Fig 2: Application workflow for synthesizing CCK-2 receptor antagonists via amide coupling.

Protocol 2: Amide Bond Coupling Workflow

Causality & Reagent Selection: Amide coupling with an acid chloride requires a non-nucleophilic base to scavenge the liberated HCl, preventing the protonation (and subsequent deactivation) of the nucleophilic amine. N,N-Diisopropylethylamine (DIPEA) is utilized here due to its steric bulk, which prevents it from competing with the aniline derivative for the acyl chloride.

Step-by-Step Methodology:

-

Amine Preparation: Dissolve 1.0 equivalent of the target aniline derivative (e.g., an anthranilic acid ester) in anhydrous DCM (0.1 M) under an inert atmosphere.

-

Base Addition: Add 2.5 equivalents of DIPEA to the solution.

-

Electrophile Addition: Cool the reaction mixture to 0 °C. Dissolve 1.1 equivalents of freshly prepared 2,1,3-benzothiadiazole-4-carbonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution. Causality: Adding the electrophile at 0 °C suppresses exothermic side reactions and minimizes the formation of ketene intermediates or bis-acylation products.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS.

-

Quenching and Workup: Once complete, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1 M HCl (to remove excess DIPEA and unreacted amine), followed by brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide via silica gel flash chromatography.

Handling, Storage, and Self-Validating Quality Control

Storage Conditions

Due to the highly electrophilic nature of the carbonyl carbon, 2,1,3-benzothiadiazole-4-carbonyl chloride is exceptionally sensitive to moisture. Hydrolysis will rapidly convert it back into 2,1,3-benzothiadiazole-4-carboxylic acid[8].

-

Short-term: Store in a tightly sealed desiccator at 4 °C.

-

Long-term: Store under Argon or Nitrogen gas at -20 °C.

Self-Validating Quality Control (QC)

Direct LC-MS analysis of acid chlorides is inherently flawed because the standard LC-MS mobile phases (methanol or water) will rapidly react with the compound, yielding the methyl ester or carboxylic acid, respectively.

QC Protocol: To accurately validate the integrity of the batch, perform a derivatization assay.

-

Take a 1 mg aliquot of the acyl chloride.

-

Dissolve in 0.5 mL anhydrous DCM.

-

Add 10 µL of a secondary amine (e.g., pyrrolidine or morpholine) and 10 µL of triethylamine.

-

Stir for 5 minutes, then analyze the mixture via LC-MS.

-

Validation: The presence of the corresponding benzothiadiazole-amide mass peak confirms that the active acyl chloride was intact, whereas the presence of the carboxylic acid mass peak indicates prior degradation by ambient moisture.

References

-

LookChemicals. 148563-33-1, 2,1,3-BENZOTHIADIAZOLE-4-CARBONYL CHLORIDE. Retrieved April 7, 2026. 3

-

Echemi. 2,1,3-BENZOTHIADIAZOLE-4-CARBONYL CHLORIDE Properties. Retrieved April 7, 2026. 5

-

BOC Sciences. CAS 148563-33-1 (1,2,3-Benzothiadiazole-4-carbonyl chloride). Retrieved April 7, 2026.

-

Journal of Medicinal Chemistry (ACS Publications). Identification and Optimization of Anthranilic Sulfonamides as Novel, Selective Cholecystokinin-2 Receptor Antagonists. Retrieved April 7, 2026.2

-

Benchchem. Technical Support Center: 2,1,3-Benzothiadiazole-4-carboxylic acid Synthesis. Retrieved April 7, 2026. 8

Sources

Introduction: The Significance of the 2,1,3-Benzothiadiazole Scaffold

An In-Depth Technical Guide to the Synthesis of 2,1,3-Benzothiadiazole-4-carbonyl Chloride

Abstract: 2,1,3-Benzothiadiazole-4-carbonyl chloride is a pivotal intermediate in the synthesis of advanced materials and complex pharmaceutical agents. Its utility stems from the unique electronic properties of the 2,1,3-benzothiadiazole (BTD) core and the high reactivity of the acyl chloride functional group, which allows for facile derivatization. This guide provides a comprehensive exploration of the synthetic pathways to this key building block, intended for researchers, chemists, and professionals in drug development and materials science. We delve into the synthesis of the requisite precursor, 2,1,3-benzothiadiazole-4-carboxylic acid, and critically evaluate the common methods for its conversion to the target acyl chloride. The discussion emphasizes the rationale behind procedural choices, detailed mechanistic insights, and robust, step-by-step protocols.

The 2,1,3-benzothiadiazole (BTD) scaffold is a heterocyclic motif of significant interest due to its electron-deficient nature, rigid planarity, and versatile functionalization potential.[1] This electron-withdrawing character, conferred by the fused thiadiazole ring, makes BTD a valuable building block in materials science for creating compounds with intramolecular charge transfer (ICT) properties, which are desirable for organic electronics, fluorescent probes, and sensors.[2][3][4] In medicinal chemistry, BTD derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]

The introduction of a carbonyl chloride at the 4-position of the BTD ring creates a highly reactive and versatile handle. This acyl chloride, 2,1,3-benzothiadiazole-4-carbonyl chloride, serves as a gateway to a vast library of derivatives, including esters, amides, and ketones, enabling the fine-tuning of electronic properties and biological activities.

Strategic Approach: Retrosynthesis

A successful synthesis of the target acyl chloride hinges on the preparation of its immediate precursor, 2,1,3-benzothiadiazole-4-carboxylic acid. The overall synthetic strategy can be visualized as a two-stage process: first, the construction of the BTD-carboxylic acid core, and second, the conversion of the carboxylic acid to the acyl chloride.

Caption: Retrosynthetic analysis of 2,1,3-benzothiadiazole-4-carbonyl chloride.

Synthesis of the Precursor: 2,1,3-Benzothiadiazole-4-carboxylic Acid

The synthesis of 2,1,3-benzothiadiazole-4-carboxylic acid is the foundational stage. There are three primary, well-documented pathways, each with distinct advantages and challenges.[6]

Comparative Overview of Precursor Synthesis Pathways

| Pathway | Starting Material | Key Transformation | Advantages | Disadvantages |

| A: Cyclization | 3,4-Diaminobenzoic Acid | Ring formation | Direct, uses commercially available starting material. | Potential for side reactions involving the carboxylic acid group with the cyclizing agent (e.g., thionyl chloride).[6] |

| B: Oxidation | 4-Methyl-2,1,3-benzothiadiazole | Oxidation of methyl group | Starting material is often more accessible than the diaminobenzoic acid. | The BTD ring is electron-poor and can be sensitive to harsh oxidizing conditions, leading to ring degradation or over-oxidation.[6] |

| C: Hydrolysis | 2,1,3-Benzothiadiazole-4-carbonitrile | Nitrile hydrolysis | Avoids harsh oxidative or cyclization conditions. | Nitrile hydrolysis can be slow and may stall at the intermediate amide stage, requiring optimization.[6] |

Detailed Experimental Protocol: Pathway A - Cyclization of 3,4-Diaminobenzoic Acid

This method is often preferred for its directness. The key is to control the reaction conditions to favor cyclization without promoting unwanted side reactions.

Protocol:

-

Setup: Equip a three-necked, oven-dried, round-bottom flask with a reflux condenser, a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

Inert Atmosphere: Purge the system with dry nitrogen or argon. Anhydrous conditions are crucial as thionyl chloride reacts violently with water.[6][7]

-

Reagents: Suspend 3,4-diaminobenzoic acid (1.0 eq) in an anhydrous, non-protic solvent such as toluene or dioxane.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂) (2.2 eq) dropwise via the dropping funnel over 30-45 minutes. The dropwise addition at low temperature helps to control the initial exotherm and mitigate side reactions.[6]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the excess thionyl chloride. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Precipitation & Isolation: Acidify the resulting aqueous solution with concentrated HCl to a pH of 1-2. The desired carboxylic acid will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold water and recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified 2,1,3-benzothiadiazole-4-carboxylic acid.[6]

Conversion to 2,1,3-Benzothiadiazole-4-carbonyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard organic transformation, yet the choice of reagent and conditions is critical for achieving high yield and purity. The two most common and effective reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[8][9]

Chlorinating Agents: A Comparative Analysis

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Byproducts | SO₂(g), HCl(g) | CO₂(g), CO(g), HCl(g) |

| Boiling Point | 79 °C | 62 °C |

| Reactivity | Highly reactive. Often used in excess, serving as both reagent and solvent. | Milder and more selective.[10] Often used with a catalytic amount of DMF. |

| Work-up | Excess reagent must be removed, typically by distillation or evaporation under vacuum. | Lower boiling point makes it easier to remove from the reaction mixture.[11] |

| Mechanism | Proceeds via an acyl chlorosulfite intermediate.[12] | Forms a highly reactive Vilsmeier-type intermediate when used with catalytic DMF.[13] |

Reaction Mechanisms

The conversion is driven by transforming the hydroxyl group of the carboxylic acid into a better leaving group. The gaseous byproducts escape the reaction mixture, driving the equilibrium towards the product.[12][14]

Mechanism with Thionyl Chloride (SOCl₂): The reaction proceeds through a three-step mechanism involving the formation of an acyl chlorosulfite intermediate.[12]

Caption: Mechanism for acyl chloride formation using thionyl chloride.

Mechanism with Oxalyl Chloride ((COCl)₂) and Catalytic DMF: This reaction is often faster and occurs under milder conditions. The catalytic amount of N,N-dimethylformamide (DMF) first reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.[10][13]

Caption: Catalytic cycle for acyl chloride formation using oxalyl chloride and DMF.

Detailed Experimental Protocols

Safety First: Both thionyl chloride and oxalyl chloride are toxic, corrosive, and react violently with water.[7][15] All operations must be conducted in a certified chemical fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[16][17]

Protocol 4.3.1: Synthesis using Thionyl Chloride (SOCl₂)

-

Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gases), place 2,1,3-benzothiadiazole-4-carboxylic acid (1.0 eq).

-

Reagent Addition: Add excess thionyl chloride (5-10 eq). The excess SOCl₂ can serve as the solvent. Alternatively, an anhydrous solvent like toluene can be used.

-

Catalyst (Optional): Add one drop of anhydrous DMF. This can significantly accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is often complete when gas evolution ceases.

-

Work-up: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). It is advisable to use a cold trap and a base trap to capture the volatile and corrosive SOCl₂.

-

Purification: The crude 2,1,3-benzothiadiazole-4-carbonyl chloride is often a solid. It can be purified by recrystallization from a dry, non-protic solvent like toluene or hexane, or by vacuum sublimation.[18][19] The product must be stored under an inert atmosphere in a desiccator to prevent hydrolysis.

Protocol 4.3.2: Synthesis using Oxalyl Chloride ((COCl)₂)

-

Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, suspend 2,1,3-benzothiadiazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Catalyst: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Reagent Addition: Cool the mixture to 0 °C. Slowly add oxalyl chloride (1.5-2.0 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, or until gas evolution stops and TLC analysis confirms the consumption of the starting material.

-

Work-up: Remove the solvent and any remaining volatile reagents under reduced pressure.

-

Purification: The resulting crude product can be used directly in the next step if high purity is not required, or it can be purified as described in Protocol 4.3.1.[11][19]

Characterization

The successful synthesis of 2,1,3-benzothiadiazole-4-carbonyl chloride can be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most telling change will be the disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (typically ~1750-1810 cm⁻¹) compared to the carboxylic acid (~1700-1725 cm⁻¹).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the acidic proton of the carboxylic acid will disappear. The aromatic protons on the BTD ring will likely experience a slight downfield shift due to the increased electron-withdrawing nature of the -COCl group compared to -COOH. ¹³C NMR will show a shift in the carbonyl carbon resonance.

Conclusion

The synthesis of 2,1,3-benzothiadiazole-4-carbonyl chloride is a critical two-stage process that begins with the formation of the corresponding carboxylic acid precursor. While several routes to the acid exist, the choice depends on starting material availability and tolerance for specific reaction conditions. The subsequent conversion to the acyl chloride is efficiently achieved using either thionyl chloride or oxalyl chloride. The oxalyl chloride/DMF method often provides a cleaner reaction under milder conditions with an easier work-up. Strict adherence to anhydrous conditions and safety protocols is paramount for a successful and safe synthesis. This guide provides the foundational knowledge and practical protocols for researchers to confidently produce this valuable synthetic intermediate.

References

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. OrgoSolver. [Link]

-

General procedures for the purification of Acid chlorides. LookChem. [Link]

-

Possible syntheses of an acid chloride. LibreTexts Chemistry. [Link]

-

The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

Acid Chloride/ chloroformate purification? ResearchGate. [Link]

-

Getting Towed Uphill. Chemistry LibreTexts. [Link]

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

-

Acid Chlorides - Functional Group Synthesis. Pharmacy 180. [Link]

-

Oxalyl chloride. Wikipedia. [Link]

- Purification of acid chlorides.

-

How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. [Link]

-

Carboxylic Acid to Acid Chloride Exam Prep. StudySmarter. [Link]

-

Acid Chloride Synthesis using Oxalyl Chloride and DMF. YouTube. [Link]

-

2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. MDPI. [Link]

-

Thionyl Chloride MATERIAL SAFETY DATA SHEET. Bionium. [Link]

-

THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

-

Red Phosphorescence from Benzo[12][18][20]thiadiazoles at Room Temperature. DSpace@MIT. [Link]

-

2,1,3-Benzothiadiazole. Wikipedia. [Link]

-

2,1,3-Benzothiadiazole. PubChem. [Link]

-

2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology. Academia.edu. [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-portal.org. [Link]

-

Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. ResearchGate. [Link]

-

Spectroscopic and HLCT Analysis on 4,7-Di(2-Thienyl)-2,1,3-Benzothiadiazole and Its Di-Substituted. Acta Physica Polonica A. [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

- Process for preparing 2,1,3-benzothiadiazoles.

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. National Institutes of Health. [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. ACS Publications. [Link]

- Process for the synthesis of benzothiadiazole compounds.

-

Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

2,1,3-Benzothiadiazole-4,7-dicarboxylic acid. PubChem. [Link]

-

Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. academia.edu [academia.edu]

- 4. diva-portal.org [diva-portal.org]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 11. pharmacy180.com [pharmacy180.com]

- 12. orgosolver.com [orgosolver.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. nj.gov [nj.gov]

- 18. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 19. researchgate.net [researchgate.net]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of 2,1,3-Benzothiadiazole-4-carbonyl Chloride: A Comprehensive Analytical Whitepaper

Executive Summary

The compound 2,1,3-benzothiadiazole-4-carbonyl chloride (CAS: 148563-33-1) is a highly reactive, electron-deficient heterocyclic building block. It is extensively utilized in medicinal chemistry—such as in the synthesis of selective cholecystokinin-2 (CCK2) receptor antagonists[1]—and in materials science for the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Because it is an acyl chloride, the molecule is highly susceptible to nucleophilic attack, particularly by atmospheric moisture, which hydrolyzes it back to 2,1,3-benzothiadiazole-4-carboxylic acid. Therefore, rigorous, self-validating spectroscopic characterization is not just a structural confirmation step; it is a critical quality control measure to ensure the integrity of the reactive electrophile before downstream coupling.

This whitepaper provides an in-depth, mechanistic guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) characterization of this specific compound, grounded in fundamental physical chemistry principles.

Mechanistic Rationale of Spectroscopic Signatures

As a Senior Application Scientist, it is vital to look beyond empirical data and understand the causality behind the spectral outputs. The unique signatures of 2,1,3-benzothiadiazole-4-carbonyl chloride arise from the interplay between the strongly electron-withdrawing thiadiazole core and the highly electronegative acyl chloride moiety.

Infrared (IR) Vibrational Dynamics

The most diagnostic feature of an acid chloride is its carbonyl (C=O) stretching frequency. While typical aliphatic or aromatic ketones absorb around 1710 cm⁻¹, acid chlorides exhibit a significant blue shift, typically appearing between 1775 and 1810 cm⁻¹[2].

The Causality: This shift is driven by the competing inductive (-I) and resonance (+M) effects of the chlorine atom. Chlorine is highly electronegative, withdrawing electron density away from the carbonyl carbon via the sigma bond network (-I effect). While it possesses lone pairs that could theoretically donate into the pi system (+M effect), the size mismatch between chlorine's 3p orbitals and carbon's 2p orbitals makes this resonance overlap highly inefficient. Consequently, the inductive effect dominates, removing electron density from the C=O bond, increasing its double-bond character (stiffness), and driving the stretching frequency up to ~1790–1800 cm⁻¹[3].

Electronic Transitions (UV-Vis)

The 2,1,3-benzothiadiazole (BTD) core is a renowned electron acceptor. When conjugated with an electron-withdrawing carbonyl group, the molecule exhibits a characteristic "dual-band" absorption profile[4].

-

High-Energy Band (~300 nm): Corresponds to the localized π→π∗ transitions within the aromatic fused-ring system.

-

Low-Energy Band (~380–420 nm): Corresponds to an Intramolecular Charge Transfer (ICT) transition. The electron density shifts from the relatively electron-rich benzene moiety toward the highly electron-deficient thiadiazole and acyl chloride regions upon photoexcitation[5].

Quantitative Data Summaries

The following tables synthesize the expected spectroscopic parameters for anhydrous 2,1,3-benzothiadiazole-4-carbonyl chloride.

Table 1: ¹H and ¹³C NMR Spectral Data (in anhydrous CDCl₃)

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Mechanistic Assignment |

| ¹H | H-5 | 8.40 – 8.55 | Doublet (d), J ≈ 7.5 | Highly deshielded by the adjacent -COCl group and the thiadiazole ring. |

| ¹H | H-7 | 8.20 – 8.35 | Doublet (d), J ≈ 8.5 | Deshielded by the thiadiazole ring. |

| ¹H | H-6 | 7.75 – 7.90 | Triplet/dd (t), J ≈ 8.0 | Furthest from the electron-withdrawing groups; least deshielded. |

| ¹³C | C=O | 165.0 – 168.0 | Singlet (s) | Characteristic acyl chloride carbonyl carbon. |

| ¹³C | Ar-C | 115.0 – 155.0 | Multiple singlets | 6 distinct aromatic carbons of the BTD core. |

Table 2: FT-IR and UV-Vis Parameters

| Technique | Signal / Peak | Value | Diagnostic Significance |

| FT-IR | C=O Stretch | ~1795 cm⁻¹ (Strong) | Confirms the intact acyl chloride[2]. |

| FT-IR | C-Cl Stretch | 600 – 700 cm⁻¹ | Confirms the carbon-halogen bond. |

| FT-IR | O-H Stretch | Absent | Critical Purity Check: Any broad signal at 3300-2400 cm⁻¹ indicates hydrolysis to the carboxylic acid[6]. |

| UV-Vis | π→π∗ | ~305 nm | Localized aromatic transition. |

| UV-Vis | ICT Band | ~390 nm | Intramolecular charge transfer[4]. |

Experimental Protocols: A Self-Validating System

Because acyl chlorides degrade rapidly in the presence of moisture, standard analytical workflows will yield false-positive degradation data if not strictly controlled. The following protocol outlines a self-validating system where the sample preparation itself ensures spectral integrity.

Anhydrous Sample Preparation & FT-IR Validation

-

Environment: Perform all sample handling within a nitrogen or argon-filled glovebox.

-

Solvent Preparation: Use only strictly anhydrous solvents (e.g., CDCl₃ stored over activated 4Å molecular sieves).

-

Real-Time Validation (FT-IR):

-

Before proceeding to time-consuming NMR or MS, take a 1 mg aliquot and analyze it via Attenuated Total Reflectance (ATR) FT-IR under an inert purge.

-

Self-Validation Check: Look at the 1710 cm⁻¹ and 3000 cm⁻¹ regions. If a peak at 1710 cm⁻¹ (carboxylic acid C=O) or a broad swell at 3300-2400 cm⁻¹ (O-H) is present, the sample has hydrolyzed[7]. Do not proceed to NMR. If the sole carbonyl peak is sharp and located at ~1795 cm⁻¹, the sample is pristine[3].

-

High-Resolution NMR Acquisition

-

Tube Preparation: Use flame-dried NMR tubes. Transfer 10-15 mg of the validated 2,1,3-benzothiadiazole-4-carbonyl chloride into the tube inside the glovebox.

-

Dissolution: Add 0.6 mL of anhydrous CDCl₃. Seal the tube with a tightly fitting PTFE cap and wrap with Parafilm before removing it from the glovebox.

-

Acquisition: Acquire ¹H NMR (16 scans, relaxation delay 2s) and ¹³C NMR (1024 scans, relaxation delay 2s) at 298 K.

Mass Spectrometry (GC-MS / LC-MS)

Note: Direct infusion ESI-MS in protic solvents (like Methanol) will immediately convert the acid chloride to a methyl ester, yielding a false mass.

-

Derivatization (Optional but Recommended): To accurately quantify the active acyl chloride via MS, intentionally quench a small aliquot with a known, dry amine (e.g., piperidine) to form a stable amide[1].

-

Isotopic Analysis: If analyzing the intact molecule via an anhydrous GC-MS method, look for the molecular ion ( M+ ) at m/z 198 and the M+2 peak at m/z 200 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Analytical Workflow Visualization

The following diagram maps the logical flow of the anhydrous characterization process, emphasizing the critical decision gates required to maintain scientific integrity.

Workflow for the anhydrous spectroscopic characterization of acid chlorides.

References

-

Identification and Optimization of Anthranilic Sulfonamides as Novel, Selective Cholecystokinin-2 Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. URL:[1]

-

Acid Chloride Functional Group | ChemTalk. URL:[2]

-

IR Absorption Frequencies | NIU - Department of Chemistry and Biochemistry. URL:[6]

-

Infrared Spectroscopy | University of Babylon. URL:[7]

-

IR Stretching Frequency Order of C=O in Acid Chlorides, Esters, Amides and Acid Anhydrides | Let's Talk Academy. URL:[3]

-

Spectroscopic Properties of 2,1,3-Benzothiadiazole-4-carboxylic Acid: An In-depth Technical Guide | Benchchem. URL:[5]

-

Development of 2,1,3-Benzothiadiazole-Based Room-Temperature Fluorescent Nematic Liquid Crystals | MDPI. URL:[4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acid Chloride Functional Group | ChemTalk [chemistrytalk.org]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2,1,3-Benzothiadiazole-4-carbonyl Chloride

Executive Summary

As modern drug discovery increasingly relies on privileged heterocyclic scaffolds, the 2,1,3-benzothiadiazole ring system has emerged as a critical structural motif. 2,1,3-benzothiadiazole-4-carbonyl chloride is a highly reactive, electrophilic building block used extensively in organic synthesis and medicinal chemistry. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic role in drug design, and field-proven, self-validating protocols for its synthesis and downstream application—specifically in the development of selective Cholecystokinin-2 (CCK-2) receptor antagonists[1].

Physicochemical Identity and Quantitative Data

Accurate physicochemical profiling is the foundation of reproducible synthetic chemistry. The quantitative data for 2,1,3-benzothiadiazole-4-carbonyl chloride is summarized in the table below to facilitate rapid reference for formulation and stoichiometric calculations[2][3][4].

| Property | Value |

| Chemical Name | 2,1,3-Benzothiadiazole-4-carbonyl chloride |

| CAS Registry Number | 148563-33-1 |

| Molecular Formula | C 7 H 3 ClN 2 OS |

| Molecular Weight | 198.63 g/mol |

| Exact Mass | 197.96500 Da |

| Physical State | Solid / Crystalline powder |

| Reactivity Profile | Highly moisture-sensitive; undergoes rapid hydrolysis |

Structural & Mechanistic Insights in Drug Design

The 2,1,3-benzothiadiazole ring is an electron-deficient, highly polarizable aromatic system. When functionalized at the 4-position with an acyl chloride group, the carbon center becomes exceptionally electrophilic, making it an ideal substrate for rapid nucleophilic acyl substitution.

In medicinal chemistry, this compound is a vital intermediate for synthesizing carboxamide and sulfonamide derivatives. For example, in the optimization of anthranilic sulfonamides as CCK-2 receptor antagonists, the benzothiadiazole moiety fulfills strict steric and electronic requirements within the receptor's binding pocket[1]. Structure-Activity Relationship (SAR) studies demonstrate that replacing the benzothiadiazole ring with other heterocycles, or substituting the sulfur atom with oxygen, results in up to a 50-fold drop in receptor affinity[1].

Mechanism of action for benzothiadiazole-derived CCK-2 receptor antagonists in cellular signaling.

Self-Validating Experimental Protocols

To ensure high-fidelity results, the following workflows are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and conditions are chosen.

Synthesis of 2,1,3-Benzothiadiazole-4-carbonyl Chloride

Objective: Convert 2,1,3-benzothiadiazole-4-carboxylic acid to its corresponding acyl chloride[5].

-

Causality: Thionyl chloride (SOCl 2 ) is selected over oxalyl chloride because its byproducts (SO 2 and HCl) are entirely gaseous, allowing for simple purification via vacuum concentration. Catalytic DMF is added to generate the Vilsmeier-Haack intermediate, which acts as the active chlorinating species, significantly lowering the reaction's activation energy.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2,1,3-benzothiadiazole-4-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous thionyl chloride (3.0 eq) followed by 2 drops of anhydrous N,N-dimethylformamide (DMF).

-

Reaction: Attach a reflux condenser and heat the mixture to 75 °C for 2–4 hours.

-

In-Process Control (IPC) & Validation: To validate completion, quench a 10 µL aliquot of the reaction mixture in 1 mL of dry methanol. Analyze via LC-MS. The exclusive presence of the methyl ester mass (M+H) confirms total conversion of the starting acid.

-

Isolation: Cool the reaction to room temperature and remove excess SOCl 2 in vacuo. Co-evaporate twice with anhydrous toluene to remove residual HCl, yielding the crude 2,1,3-benzothiadiazole-4-carbonyl chloride as a reactive solid. Do not expose to atmospheric moisture.

Amide Bond Coupling for Drug Discovery

Objective: Couple the synthesized acyl chloride with an aniline derivative to form a stable carboxamide[1].

-

Causality: The reaction generates stoichiometric amounts of HCl. If left unneutralized, HCl will protonate the nucleophilic aniline, stalling the reaction. Pyridine is utilized as an acid scavenger to drive the reaction forward.

Step-by-Step Methodology:

-

Preparation: Dissolve the target aniline derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Base Addition: Add pyridine (2.0 eq) and cool the solution to 0 °C using an ice bath. Causality: Lowering the temperature prevents exothermic degradation and minimizes dimer formation.

-

Coupling: Dissolve the crude 2,1,3-benzothiadiazole-4-carbonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the cooled aniline solution.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Validation & Workup: Monitor via TLC (Hexane/EtOAc). The disappearance of the aniline spot validates the reaction's completion. Quench with water, extract the organic layer with DCM, and wash sequentially with 1M HCl (to remove residual pyridine) and brine. Dry over Na 2 SO 4 and concentrate to yield the target antagonist.

Synthetic workflow for 2,1,3-benzothiadiazole-4-carbonyl chloride and amide coupling.

References

- LookChemicals. 148563-33-1, 2,1,3-BENZOTHIADIAZOLE-4-CARBONYL CHLORIDE Molecular Weight and Formula.

- ChemicalBook. 148563-33-1 CAS MSDS (2,1,3-BENZOTHIADIAZOLE-4-CARBONYL CHLORIDE).

- Echemi. 2,1,3-BENZOTHIADIAZOLE-4-CARBONYL CHLORIDE Structure and Properties.

- Journal of Medicinal Chemistry - ACS Publications. Identification and Optimization of Anthranilic Sulfonamides as Novel, Selective Cholecystokinin-2 Receptor Antagonists.

- Benchchem Technical Support Center. 2,1,3-Benzothiadiazole-4-carboxylic acid Synthesis Troubleshooting Guide.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 148563-33-1,2,1,3-BENZOTHIADIAZOLE-4-CARBONYL CHLORIDE [lookchemicals.com]

- 3. 148563-33-1 CAS MSDS (2,1,3-BENZOTHIADIAZOLE-4-CARBONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Reactivity of 2,1,3-Benzothiadiazole-4-carbonyl Chloride in Organic Synthesis: A Technical Guide

Executive Summary

The 2,1,3-benzothiadiazole (BTD) core is a privileged scaffold in both medicinal chemistry and materials science. Characterized by its strong electron-withdrawing nature and high polarizability, the BTD ring imparts unique photophysical properties and biological binding capabilities to its derivatives. Within synthetic workflows, 2,1,3-benzothiadiazole-4-carbonyl chloride serves as a critical, highly reactive electrophilic building block.

This whitepaper provides an in-depth analysis of the reactivity of BTD-4-carbonyl chloride. By exploring the causality behind synthetic choices, analyzing structure-activity relationships (SAR) in drug design, and detailing self-validating experimental protocols, this guide equips researchers with the authoritative insights needed to successfully integrate this molecule into complex synthetic architectures.

Chemical Reactivity & Mechanistic Causality

The Challenge of the BTD-4-Carboxylic Acid

Direct amide coupling of 2,1,3-benzothiadiazole-4-carboxylic acid using standard reagents (e.g., HATU, EDC/HOBt) frequently results in poor yields. This is driven by two causal factors:

-

Electronic Deactivation: The highly electronegative thiadiazole ring pulls electron density away from the carboxylate, reducing its nucleophilicity during the initial activation step with the coupling reagent.

-

Steric Hindrance: The 4-position is adjacent to the bulky nitrogen of the thiadiazole ring, creating a sterically congested environment that impedes the attack of bulky secondary or primary amines.

The Acid Chloride Solution

To circumvent these thermodynamic and kinetic barriers, the carboxylic acid is converted to 2,1,3-benzothiadiazole-4-carbonyl chloride. The introduction of the chloride leaving group creates a "hard," highly electrophilic acyl center. This intermediate reacts rapidly and exothermically with nucleophiles, bypassing the need for bulky coupling intermediates and driving the amidation or esterification to completion.

Caption: Workflow for the synthesis of BTD-4-carboxamide derivatives via the reactive acid chloride.

Medicinal Chemistry: Geometric Constraints in Receptor Binding

In drug development, the linkage geometry of BTD derivatives dictates target affinity. A landmark study on Cholecystokinin-2 (CCK-2) receptor antagonists demonstrated the profound impact of choosing between a BTD-4-sulfonyl chloride and a BTD-4-carbonyl chloride during library synthesis [1].

When researchers synthesized anthranilic derivatives, the sulfonamide linkage yielded highly potent antagonists. However, replacing the sulfonamide with a carboxamide (synthesized via 2,1,3-benzothiadiazole-4-carbonyl chloride) resulted in a complete loss of binding affinity.

Mechanistic Implication: The sulfonamide sulfur is sp3 hybridized, adopting a tetrahedral geometry that projects the BTD ring into a specific 3D orientation, allowing the thiadiazole nitrogens to act as critical hydrogen bond acceptors. In contrast, the carboxamide carbon is sp2 hybridized. The resulting planar geometry restricts conformational flexibility and misaligns the hydrogen-bonding vectors, causing steric clashes within the CCK-2 receptor pocket.

Table 1: Comparative SAR of BTD-4-Derivatives at the CCK-2 Receptor

| Compound Core | Linkage at C4 | CCK-1R pKi | CCK-2R pKi | Mechanistic Implication |

| Anthranilic derivative | Sulfonamide (-SO₂NH-) | < 5.0 | 6.4 | Tetrahedral geometry allows optimal H-bonding with receptor. |

| Anthranilic derivative | Carboxamide (-CONH-) | < 5.0 | < 5.0 | Planar geometry restricts flexibility; loss of binding. |

Data adapted from Allison et al., Journal of Medicinal Chemistry [1].

Materials Science: Designing D-A Fluorophores

Beyond pharmaceuticals, BTD-4-carbonyl chloride is extensively used to synthesize fluorophores and organic light-emitting diode (OLED) materials[2]. By reacting the acid chloride with electron-rich amines (e.g., carbazole or triphenylamine derivatives), researchers create Donor-Acceptor (D-A) architectures.

Upon photoexcitation, the strong electron-withdrawing capacity of the BTD core pulls electron density from the donor amine across the conjugated amide bond. This Intramolecular Charge Transfer (ICT) results in a highly polar excited state, leading to massive Stokes shifts and distinct solvatochromism.

Caption: Intramolecular Charge Transfer (ICT) mechanism in BTD-4-carboxamide fluorophores.

Table 2: Photophysical Properties of BTD-Carboxamide Fluorophores

| Property | Typical Range | Causality / Structural Driver |

| Absorption Max ( λmax ) | 350 - 450 nm | π−π∗ transitions of the extended conjugated D-A system. |

| Emission Max ( λem ) | 450 - 600 nm | Relaxation from the highly polar ICT state. |

| Stokes Shift | 70 - 150 nm | Significant structural reorganization in the excited state due to ICT. |

| Quantum Yield ( Φ ) | 0.10 - 0.80 | Dependent on non-radiative decay pathways and solvent polarity. |

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate formation.

Protocol 1: Synthesis of 2,1,3-Benzothiadiazole-4-carbonyl chloride

Causality: Thionyl chloride ( SOCl2 ) alone is often too slow due to the electron-poor nature of the BTD ring. The addition of catalytic DMF generates the Vilsmeier-Haack reagent in situ, a highly reactive chloro-iminium intermediate that rapidly converts the sterically hindered acid to the acid chloride.

-

Setup: In an oven-dried, argon-purged round-bottom flask, suspend 2,1,3-benzothiadiazole-4-carboxylic acid (1.0 eq, e.g., 5.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

-

Activation: Add 2 drops of anhydrous DMF. Cool the mixture to 0 °C.

-

Reagent Addition: Dropwise add thionyl chloride (5.0 eq).

-

Reaction: Attach a reflux condenser and heat the mixture to 45 °C for 3 hours. The suspension will gradually turn into a clear, dark solution.

-

Self-Validation (Methanol Quench): Do NOT run a TLC directly from the reaction mixture, as the acid chloride will hydrolyze on the silica gel, giving a false negative. Instead, withdraw a 10 µL aliquot and quench it into 0.5 mL of anhydrous methanol. The acid chloride will instantly form the methyl ester. Run a TLC (Hexanes/EtOAc 7:3) of the quenched sample; the appearance of a new, higher Rf spot confirms total conversion.

-

Isolation: Concentrate the mixture under reduced pressure. Co-evaporate the crude residue twice with anhydrous toluene (10 mL) to azeotropically remove residual SOCl2 and HCl. Use the resulting solid immediately for the next step.

Protocol 2: Amidation with a Primary Amine

Causality: The reaction must be initiated at 0 °C to control the exothermic nucleophilic attack and prevent the formation of unwanted side products. An excess of base is required to neutralize the HCl generated, preventing the starting amine from precipitating out of solution as an unreactive hydrochloride salt.

-

Setup: Dissolve the target primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous THF (0.1 M) under argon. Cool to 0 °C.

-

Coupling: Dissolve the freshly prepared 2,1,3-benzothiadiazole-4-carbonyl chloride (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the amine mixture over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation (Aqueous Workup): Dilute the reaction with Ethyl Acetate. Transfer to a separatory funnel.

-

Wash with 1M aqueous HCl (removes unreacted starting amine and DIPEA).

-

Wash with saturated aqueous NaHCO3 (hydrolyzes any unreacted acid chloride and removes the resulting carboxylic acid).

-

Validation: The target BTD-4-carboxamide is a neutral species and will exclusively remain in the organic layer.

-

-

Purification: Dry the organic layer over Na2SO4 , filter, and concentrate. Purify via flash column chromatography if necessary.

References

-

Identification and Optimization of Anthranilic Sulfonamides as Novel, Selective Cholecystokinin-2 Receptor Antagonists Source: Journal of Medicinal Chemistry, American Chemical Society (2006). URL:[Link]

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices Source: Molecules, MDPI (2024). URL:[Link]

Application Note: High-Fidelity Amide Bond Formation Using 2,1,3-Benzothiadiazole-4-carbonyl Chloride

Executive Summary & Strategic Importance

The 2,1,3-benzothiadiazole pharmacophore is a privileged, electron-deficient scaffold in medicinal chemistry, famously utilized in the development of highly selective cholecystokinin-2 receptor (CCK-2R) antagonists ([1]). Beyond drug discovery, its unique photophysical properties make it a critical building block in organic electronics and fluorophore design.

Coupling 2,1,3-benzothiadiazole-4-carbonyl chloride with various amines is the most direct route to functionalize this core. However, the strongly electron-withdrawing nature of the benzothiadiazole ring makes the corresponding acid chloride hyper-reactive and highly susceptible to competitive hydrolysis. This application note provides a causally driven, self-validating protocol designed to maximize amide coupling efficiency while suppressing side reactions.

Mechanistic Rationale & Reagent Profiling

Amide bond formation via an acid chloride proceeds through a classic nucleophilic acyl substitution mechanism ([2]). The amine nucleophile attacks the electrophilic carbonyl carbon, generating a high-energy tetrahedral oxyanion intermediate. Subsequent collapse of this intermediate expels the chloride leaving group.

Because 2,1,3-benzothiadiazole-4-carbonyl chloride is highly activated, the choice of the auxiliary base is the primary determinant of reaction fidelity. While triethylamine (TEA) is ubiquitous in literature, N,N-diisopropylethylamine (DIPEA) is mechanistically superior for this specific substrate. The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competitive nucleophile. This eliminates the formation of transient, moisture-sensitive acylammonium species that rapidly hydrolyze back to the inactive carboxylic acid ([3]).

Figure 1: Mechanistic pathway of nucleophilic acyl substitution highlighting the role of DIPEA.

Quantitative Optimization of Reaction Parameters

To illustrate the causality of base and solvent selection, Table 1 summarizes the quantitative impact of reaction parameters on coupling efficiency and byproduct formation. Utilizing a sterically hindered base (DIPEA) suppresses the hydrolysis of the acid chloride, ensuring near-quantitative yields. Furthermore, transitioning to aqueous micellar conditions (TPGS-750-M) can provide an environmentally benign alternative with exceptional reaction kinetics.

| Reaction Parameter | Solvent System | Base Used | Reaction Time | Amide Yield | Hydrolysis Byproduct |

| Condition A (Sub-optimal) | Acetonitrile / DCM | Triethylamine (TEA) | 2.0 h | 87% | ~ 8% |

| Condition B (Standard) | Acetonitrile / DCM | DIPEA | 2.0 h | 96% | < 1% |

| Condition C (Micellar) | 2 wt % TPGS-750-M (aq) | DIPEA | 0.5 - 2.0 h | 98% | Not Observed |

Table 1: Quantitative comparison of acid chloride coupling conditions highlighting the causal impact of base sterics and solvent environment on product distribution ([3]).

Self-Validating Standard Operating Protocol (SOP)

A robust protocol must not rely on blind execution; it requires integrated verification gates. The following procedure establishes a self-validating workflow for the coupling of 2,1,3-benzothiadiazole-4-carbonyl chloride with primary or secondary amines.

Figure 2: Step-by-step experimental workflow with integrated self-validation loops.

Step 1: Pre-Reaction Reagent Validation (Crucial Gate)

-

Action: Dissolve 1 mg of 2,1,3-benzothiadiazole-4-carbonyl chloride in 100 µL of anhydrous methanol. Analyze via LC-MS.

-

Causality: Acid chlorides degrade to unreactive carboxylic acids upon prolonged exposure to atmospheric moisture.

-

Validation: A mass corresponding to the methyl ester confirms reagent integrity. If the free carboxylic acid mass is dominant, the reagent is compromised and must be discarded or re-synthesized with thionyl chloride.

Step 2: Reaction Assembly

-

Action: In an oven-dried, argon-purged round-bottom flask, dissolve the amine (1.0 equiv, 5.0 mmol) and DIPEA (3.0 equiv, 15.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Cool the mixture to 0 °C using an ice bath.

-

Causality: Cooling to 0 °C controls the highly exothermic nucleophilic attack, preventing localized temperature spikes that accelerate degradation and side reactions.

Step 3: Electrophile Addition

-

Action: Dissolve 2,1,3-benzothiadiazole-4-carbonyl chloride (1.1 equiv, 5.5 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the amine mixture over 10 minutes.

-

Causality: Dropwise addition ensures the amine remains in stoichiometric excess relative to the active electrophile in the reaction medium, favoring the desired bimolecular coupling over alternative hydrolytic pathways.

Step 4: Kinetic Progression & In-Process Validation

-

Action: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (25 °C) for 1–2 hours.

-

Validation: Remove a 10 µL aliquot, quench in 100 µL of methanol, and analyze via TLC or LC-MS. The reaction is validated as complete when the amine starting material is entirely consumed.

Step 5: Orthogonal Workup (Post-Reaction Validation)

-

Action: Dilute the reaction mixture with additional DCM (20 mL).

-

Wash 1: Extract with 1N HCl (2 × 20 mL). Causality: Protonates and partitions unreacted amine and DIPEA into the aqueous layer.

-

Wash 2: Extract with saturated aqueous NaHCO3 (2 × 20 mL). Causality: Deprotonates and removes any hydrolyzed 2,1,3-benzothiadiazole-4-carboxylic acid.

-

Wash 3: Extract with brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

-

Validation: The resulting crude solid or oil should exhibit >95% purity by NMR/LC-MS, as the orthogonal acidic and basic washes systematically eliminate all predicted starting materials and byproducts.

Troubleshooting & Causality in Deviations

-

Sluggish Reactions with Electron-Deficient Amines: If coupling anilines (e.g., in the synthesis of anthranilic sulfonamides ([1])), the nucleophilicity of the amine is reduced because the nitrogen lone pair is delocalized into the aromatic ring. Solution: Elevate the reaction temperature to 40 °C or switch to a more polar solvent like THF to better stabilize the transition state. Alternatively, aqueous micellar conditions (e.g., 2 wt % TPGS-750-M) can drastically accelerate the reaction via hydrophobic concentration effects ([3]).

-

Formation of Dark Tarry Byproducts: Causality: The 2,1,3-benzothiadiazole ring is sensitive to strong reducing agents and certain transition metals. Ensure all solvents are thoroughly degassed if using metal-catalyzed cross-coupling in subsequent synthetic steps.

References

-

Allison, B. D., et al. "Identification and Optimization of Anthranilic Sulfonamides as Novel, Selective Cholecystokinin-2 Receptor Antagonists." Journal of Medicinal Chemistry 49.21 (2006): 6371-6390. URL:[Link]

-

Li, J., et al. "Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M." ACS Sustainable Chemistry & Engineering 8.32 (2020): 12240–12247. URL:[Link]

-

Agudo-Álvarez, S., et al. "The amide group and its preparation methods by acid-amine coupling reactions: an overview." Pure and Applied Chemistry 95.10 (2023). URL:[Link]

Sources

Application Note: 2,1,3-Benzothiadiazole-4-Carbonyl Chloride in the Synthesis of Selective CCK-2 Receptor Antagonists

Introduction & Therapeutic Rationale

Cholecystokinin-2 (CCK-2) receptors are G-protein-coupled receptors (GPCRs) primarily localized in the central nervous system and the gastrointestinal mucosa. The cognate ligand for CCK-2R, gastrin, acts as a potent trophic factor; consequently, CCK-2R overactivation is heavily implicated in the pathogenesis of gastrointestinal adenocarcinomas, pancreatic cancer, and peptic ulcer disease ()[1].

Developing non-peptide, small-molecule antagonists with high selectivity for CCK-2R over CCK-1R has been a major focus in drug discovery ()[2]. High-throughput screening and subsequent structure-activity relationship (SAR) optimization have identified the 2,1,3-benzothiadiazole ring system as a privileged pharmacophore for CCK-2R binding[1]. Specifically, 2,1,3-benzothiadiazole-4-carbonyl chloride serves as a critical electrophilic building block used to synthesize highly potent amide-linked anthranilic antagonists.

Mechanistic Insights: The Role of the Benzothiadiazole Scaffold

The integration of the 2,1,3-benzothiadiazole moiety is not arbitrary; it is governed by strict electronic and spatial requirements within the CCK-2R binding pocket.

-

Crucial Hydrogen Bond Acceptors : Both nitrogen atoms (N1 and N3) of the 2,1,3-benzothiadiazole ring are required for high-affinity binding. Theoretical calculations indicate that the conjugate acids of these nitrogen atoms possess a pKa of -2.29, making them highly competent hydrogen bond acceptors compared to weaker bioisosteres[1].

-

Electronic Geometry via the Sulfur Atom : Replacing the divalent sulfur atom with an oxygen atom (forming a benzoxadiazole ring) alters the lone pair geometry of the adjacent nitrogen atoms and increases electronegativity. This single atom swap results in a dramatic 50-fold drop in receptor affinity[1].

-

C4-Positional Connectivity : The attachment of the linker (whether amide or sulfonamide) must occur precisely at the C4 position. Shifting the connectivity to the C5 position causes a >100-fold loss in affinity, as it disrupts the spatial positioning required for the nitrogen atoms to interact with the receptor's hydrogen bond donors[1].

CCK-2 receptor Gq-coupled signaling pathway and targeted inhibition by antagonists.

Quantitative SAR Analysis

The structural rigidity and specific elemental composition of the 2,1,3-benzothiadiazole ring cannot be easily substituted. The table below summarizes the quantitative impact of structural modifications on CCK-2R binding affinity, validating the necessity of the 2,1,3-benzothiadiazole-4-carbonyl/sulfonyl architecture.

| Pharmacophore Modification | CCK-2R Affinity (pKi) | Fold-Loss vs Baseline | Mechanistic Consequence |

| 2,1,3-Benzothiadiazole (C4-linked) | 7.6 | Baseline | Optimal H-bond geometry and steric fit[1] |

| Benzoxadiazole (S replaced by O) | ~5.9 | 50-fold | Increased electronegativity, distorted lone pairs[1] |

| C5-linked Benzothiadiazole | ~5.6 | >100-fold | Steric clash, improper positioning of N-atoms[1] |

| Quinoline-8-yl (Loss of S and one N) | <5.9 | >50-fold | Loss of critical H-bond acceptor[1] |

Experimental Protocol: Synthesis of Amide-Linked CCK-2 Antagonists

While sulfonamide linkages are common, amide-linked derivatives (synthesized via 2,1,3-benzothiadiazole-4-carbonyl chloride) offer distinct pharmacokinetic advantages and metabolic profiles. The following self-validating protocol outlines the amide bond coupling between an anthranilic aniline derivative and 2,1,3-benzothiadiazole-4-carbonyl chloride ()[1].

Step-by-step synthetic workflow for amide-linked CCK-2 receptor antagonists.

Materials Required

-

2,1,3-Benzothiadiazole-4-carbonyl chloride (1.2 equivalents)

-

Aniline derivative (e.g., substituted methyl anthranilate) (1.0 equivalent)

-

Pyridine, anhydrous (2.0 - 3.0 equivalents)

-

Dichloromethane (DCM), strictly anhydrous

-

1 N Hydrochloric acid (HCl)

-

Brine, anhydrous Sodium Sulfate ( Na2SO4 )

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture Dissolve the anthranilic aniline derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere (Nitrogen or Argon).

-

Causality: The use of strictly anhydrous DCM is critical. 2,1,3-benzothiadiazole-4-carbonyl chloride is highly electrophilic and moisture-sensitive; the presence of water will lead to competitive hydrolysis, yielding the unreactive 2,1,3-benzothiadiazole-4-carboxylic acid.

Step 2: Addition of the Base/Catalyst Add anhydrous pyridine (2.0 eq) to the stirring solution.

-

Causality: Pyridine serves a dual function in this protocol. It acts as an acid scavenger to neutralize the HCl byproduct generated during coupling, thereby preventing the protonation of the aniline nucleophile. Additionally, it functions as a nucleophilic catalyst by transiently forming a highly reactive acylpyridinium intermediate.

Step 3: Acylation Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2,1,3-benzothiadiazole-4-carbonyl chloride (1.2 eq) dropwise or in small portions. After complete addition, remove the ice bath and allow the reaction to warm to room temperature (rt).

-

Causality: The dropwise addition at 0 °C controls the exothermic nature of the acylation, minimizing the formation of di-acylated side products and preventing thermal degradation of the acyl chloride[1].

Step 4: Reaction Monitoring Stir the reaction mixture at room temperature overnight. Monitor reaction progress via LC-MS or TLC (typically using a Hexane/Ethyl Acetate eluent system).

-

Causality: Complete consumption of the aniline derivative ensures maximum yield and simplifies downstream purification, as separating the unreacted aniline from the product can be chromatographically challenging.

Step 5: Quenching and Extraction Once the reaction is complete, pour the mixture into a separatory funnel containing 1 N HCl. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine and dry over anhydrous Na2SO4 .

-

Causality: The acidic aqueous quench (1 N HCl) protonates the excess pyridine, partitioning it into the aqueous layer. The neutral, newly formed amide product remains highly soluble in the organic DCM layer, allowing for a clean liquid-liquid extraction.

Step 6: Purification Filter the drying agent, concentrate the organic layer under reduced pressure, and purify the crude residue via flash column chromatography on silica gel to yield the final amide-linked CCK-2 antagonist.

References

-

Identification and Optimization of Anthranilic Sulfonamides as Novel, Selective Cholecystokinin-2 Receptor Antagonists Source: Journal of Medicinal Chemistry URL:[Link]

-

CCK2R antagonists: from SAR to clinical trials Source: Journal of Receptor, Ligand and Channel Research (via ResearchGate) URL:[Link]

Sources

Advanced Application Note: HPLC Derivatization Techniques Utilizing 2,1,3-Benzothiadiazole-4-Carbonyl Chloride (BZDC-Cl)

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocol

Executive Summary & Analytical Rationale

In bioanalytical chemistry and drug development, the quantitation of low-molecular-weight aliphatic amines, amino acids, and phenolic compounds presents a persistent challenge. These molecules often lack intrinsic chromophores or fluorophores, rendering direct Ultraviolet (UV) or Fluorescence detection nearly impossible. Furthermore, their high polarity results in poor retention and peak shape on standard reversed-phase (RP) HPLC columns[1].

As an advanced alternative to traditional reagents like dansyl chloride or standard benzoyl chloride, 2,1,3-benzothiadiazole-4-carbonyl chloride (BZDC-Cl) acts as a highly reactive, electrophilic acylating agent. By covalently attaching the 2,1,3-benzothiadiazole moiety to target analytes, BZDC-Cl achieves two critical analytical upgrades:

-

Chromatographic Retention: It significantly increases the hydrophobicity of polar analytes, allowing for robust retention and separation on standard C18 columns[2].

-

Detection Sensitivity: It introduces a highly conjugated π-system, drastically enhancing molar absorptivity for UV detection and improving electrospray ionization (ESI) efficiency for tandem mass spectrometry (MS/MS)[3].

Mechanistic Principles & Causality (E-E-A-T)

As a Senior Application Scientist, I frequently observe that poor derivatization yields are rarely due to reagent degradation, but rather a failure to control the reaction microenvironment. BZDC-Cl derivatization relies on a Schotten-Baumann-type nucleophilic acyl substitution . The acid chloride reacts with the lone pair of electrons from primary/secondary amines or hydroxyl groups to form stable amides or esters[4].

To achieve a self-validating and highly efficient reaction, you must understand the causality behind the physicochemical parameters:

-

Alkaline pH Control (8.5–9.5): The reaction must be conducted in a basic medium (e.g., sodium tetraborate or carbonate buffer). This deprotonates the analyte's functional groups, maximizing their nucleophilicity. However, if the pH exceeds 10.5, hydroxide ions (OH⁻) will outcompete the analyte, rapidly hydrolyzing BZDC-Cl into inert 2,1,3-benzothiadiazole-4-carboxylic acid[2],[4].

-

Aprotic Solvents: BZDC-Cl must be prepared in an anhydrous, aprotic solvent like acetonitrile. This prevents premature solvolysis before the reagent encounters the sample[1].

-

Reaction Quenching: The reaction generates hydrochloric acid (HCl) as a byproduct, which the buffer neutralizes. Once the reaction is complete, quenching with water or a sacrificial amine (like glycine) is mandatory to consume excess reagent and stabilize the derivatives for injection[2].

Fig 1: Logical causality of physicochemical parameters governing BZDC-Cl derivatization efficiency.

Quantitative Data Presentation

The integration of the benzothiadiazole ring drastically improves the limits of detection (LOD). The table below extrapolates the signal enhancement expected when transitioning from native analytes to BZDC-Cl derivatives, based on structurally analogous acid chloride derivatization data[1],[3].

Table 1: Impact of BZDC-Cl Derivatization on Analytical Performance

| Analyte Class | Example Compound | Native LOD (nM) | Derivatized LOD (nM) | Signal Enhancement |

| Monoamine | Dopamine | 5.0 | 0.15 | ~33-fold |

| Amino Acid | GABA | 250.0 | 0.20 | ~1250-fold |

| Phenol | Serotonin (5-HT) | 4.5 | 0.20 | ~22-fold |

| Lipid (Sterol) | Cholesterol | N/A (Poor Ionization) | 1.5 | Significant |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating an internal standard (IS) prior to derivatization, any fluctuations in reagent efficiency or matrix effects are automatically normalized.

Reagent Preparation

-

Buffer Solution: Prepare a 100 mM Sodium Tetraborate buffer. Adjust to pH 9.3 using 0.1 M NaOH.

-

BZDC-Cl Reagent: Dissolve BZDC-Cl in anhydrous HPLC-grade acetonitrile to a final concentration of 2% (v/v). Note: Prepare fresh daily and store at 4°C to prevent degradation.

-

Internal Standard (IS): Prepare a stable-isotope-labeled analog of your target analyte (e.g., ¹³C-GABA) in 1% formic acid/water.

Pre-Column Derivatization Workflow

Fig 2: Pre-column derivatization workflow highlighting the sequential addition of reagents.

Step-by-Step Methodology:

-

Aliquot: Transfer 20 µL of the biological supernatant or pharmaceutical sample into a low-bind microcentrifuge tube[2].

-

Spike IS: Add 10 µL of the Internal Standard mixture. (Self-Validation Check: The constant IS peak area in the final chromatogram verifies that derivatization was not inhibited by the sample matrix).

-